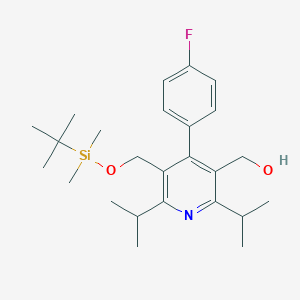

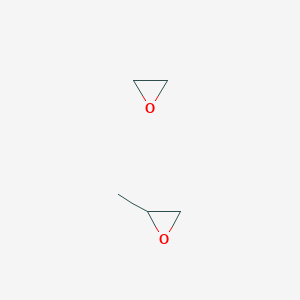

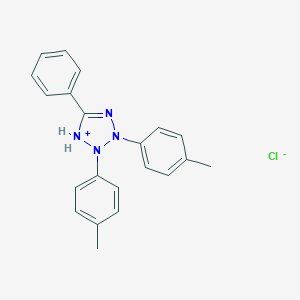

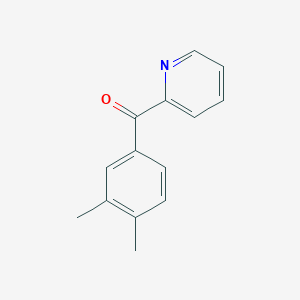

![molecular formula C15H22N2 B019260 N-苄基-8-甲基-8-氮杂双环[3.2.1]辛-3-胺 CAS No. 101353-61-1](/img/structure/B19260.png)

N-苄基-8-甲基-8-氮杂双环[3.2.1]辛-3-胺

描述

Synthesis Analysis

The synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine and its derivatives often involves complex organic reactions. For instance, Singh et al. (2007) describe an efficient synthesis method starting from pyroglutamic acid, utilizing amide activation to produce 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) and several 3-substituted analogues, highlighting the compound's versatility in synthesis pathways (Singh et al., 2007).

Molecular Structure Analysis

The molecular structure of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine derivatives has been extensively studied. For example, Izquierdo et al. (1991) synthesized and characterized esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and determined their structure using NMR spectroscopy and X-ray diffraction, showcasing the compound's structural complexity and the importance of its conformational stability (Izquierdo et al., 1991).

Chemical Reactions and Properties

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions that highlight its reactivity and functional versatility. Grošelj et al. (2004) discussed the preparation and properties of N-substituted derivatives, emphasizing the role of primary amines in the coupling reactions and the subsequent formation of coordination compounds with metals like palladium(II), copper(II), and nickel(II), which underlines the chemical diversity of this compound (Grošelj et al., 2004).

Physical Properties Analysis

The physical properties of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, such as solubility, melting point, and crystalline structure, are crucial for its application in various chemical processes. Brzezinski et al. (2013) elucidated the relative configuration, absolute configuration, and crystal structures of isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones, providing insight into the compound's solid-state properties and intermolecular interactions (Brzezinski et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine's application in synthesis and medicinal chemistry. Machetti et al. (2007) explored the synthesis of amides based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold, demonstrating the compound's ability to form amides through direct aminolysis of methyl esters, which is indicative of its chemical versatility and utility in creating diverse chemical libraries (Machetti et al., 2007).

科学研究应用

神经学研究

N-苄基-8-甲基-8-氮杂双环[3.2.1]辛-3-胺,也被称为DAU 6215,已被广泛研究其神经学意义。一项研究突出了它在预防老年大鼠记忆缺陷方面的潜力。研究表明,长期使用该化合物的衍生物伊塞特龙显著改善了老年大鼠在记忆测试中的保留能力,表明其在对抗老年记忆退化中的作用(Pitsikas & Borsini, 1996)。

精神病学和行为研究

该化合物的效果还在各种动物模型中进行评估,以了解其抗焦虑特性。DAU 6215在减少对明亮环境的厌恶、对令人不快的药物的不良特性以及在某些动物研究中的攻击性方面显示出积极结果,表明其作为抗焦虑剂的潜力(Borsini et al., 1993)。此外,在大鼠强迫游泳测试中观察到其类抗抑郁效果,为评估神经激肽受体拮抗剂在筛选抗抑郁药物活性方面提供了比较数据(Dableh et al., 2005)。

药代动力学和药物开发

在药物开发领域,该分子已被用作开发具有潜在治疗应用于中枢神经系统疾病的有效5-羟色胺受体拮抗剂的结构框架。例如,特定的芳基磺酰胺衍生物显示出高活性作为5-HT7R拮抗剂,在各种测试中显示出作为抗抑郁剂和抗焦虑剂的前景(Canale et al., 2016)。此外,该化合物的衍生物已被评估为中枢神经多巴胺转运体系统的成像剂,尽管对其结构的修改可以显著改变其生物行为,如对大脑摄取和对多巴胺转运体的亲和力(Vanbilloen et al., 2006)。

安全和危害

未来方向

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that the study and application of “N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine” and similar compounds may continue to be a focus in future research.

属性

IUPAC Name |

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-17-14-7-8-15(17)10-13(9-14)16-11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBWOPMYRYEKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384373 | |

| Record name | N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |

CAS RN |

101353-61-1 | |

| Record name | N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。